Butyl 1,3-benzothiazol-2-ylcarbamate
Description
Butyl 1,3-benzothiazol-2-ylcarbamate is a carbamate derivative featuring a benzothiazole ring system. Carbamates are widely recognized for their biological activity, particularly in agrochemical and pharmaceutical applications. The benzothiazole moiety is a heterocyclic aromatic compound known for its role in conferring antimicrobial, antifungal, and antitumor properties. The butyl group in this compound likely enhances lipophilicity, influencing its solubility and bioavailability.
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32g/mol |
IUPAC Name |
butyl N-(1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H14N2O2S/c1-2-3-8-16-12(15)14-11-13-9-6-4-5-7-10(9)17-11/h4-7H,2-3,8H2,1H3,(H,13,14,15) |
InChI Key |
MOCSGTGJXPZQJJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CCCCOC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Butyl 1,3-benzothiazol-2-ylcarbamate with structurally or functionally related compounds, based on the provided evidence:
Key Observations:
Structural Differences: this compound contains a benzothiazole ring, distinguishing it from simpler esters like butyl acrylate or acetate. This ring system is associated with enhanced biological activity, as seen in thiazolylmethyl carbamates (), which are used in complex pharmaceutical agents.
Physicochemical Properties :
- The benzothiazole ring likely increases molecular weight and polarity compared to butyl acrylate or acetate. This could reduce volatility but improve stability in biological systems.
- Butyl Carbitol Acetate’s high boiling point (246.7°C) and low water solubility (6.5 g/100g at 25°C) contrast with the expected properties of this compound, which may exhibit intermediate solubility due to the carbamate group.
Toxicity and Safety: Butyl acrylate () poses significant hazards, including skin irritation (LD₅₀ >2,000 mg/kg in rabbits) and sensitization. In contrast, simpler esters like butyl acetate () and Butyl Carbitol Acetate () show lower acute toxicity.
Applications: this compound’s applications are inferred from structural analogs. For example, thiazolylmethyl carbamates () are used in antibiotic synthesis, suggesting similar roles in medicinal chemistry. In contrast, butyl esters like acrylate and acetate are primarily industrial solvents or monomers.
Research Findings and Data Limitations
- Gaps in Evidence : Direct data on this compound are absent in the provided materials. Comparisons rely on structural analogs and functional group behavior.
- Critical Research Needs :
- Experimental determination of physicochemical properties (e.g., solubility, stability).
- Toxicity profiling (acute, chronic, and ecotoxicological effects).
- Exploration of synthetic pathways and scalability for industrial or pharmaceutical use.
Preparation Methods
Direct Carbamoylation Using Chloroformates
Reaction of 2-aminobenzothiazole with butyl chloroformate in the presence of a base such as triethylamine (TEA) or potassium carbonate is a straightforward approach. This one-step process typically employs dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) as solvents. For instance, Tert-butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is synthesized by treating 6-methoxy-2-aminobenzothiazole with tert-butyl chloroformate in DMF at 0–5°C, achieving yields of 75–80%. While efficient, this method requires anhydrous conditions to prevent hydrolysis of the chloroformate.
Coupling Agent-Mediated Synthesis
For sensitive substrates, carbamate formation is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). A representative protocol involves:
-
Dissolving 2-aminobenzothiazole in DMF.
-
Adding butyl chloroformate and EDC·HCl–HOBt under nitrogen atmosphere.
-
Stirring at room temperature for 12–24 hours.
This method enhances selectivity and reduces byproduct formation, particularly for substrates with electron-withdrawing groups.
Alternative Pathways and Hybrid Methods
Protection-Deprotection Sequences
In cases where the benzothiazole amine group requires protection during synthesis, tert-butoxycarbonyl (Boc) groups are employed. For example, Tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate is synthesized by first introducing a Boc-protected amine, followed by deprotection using trifluoroacetic acid (TFA). This strategy is critical for multi-step syntheses involving reactive intermediates.
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates to streamline purification. A patented method describes the immobilization of 2-amino-6-hydroxybenzothiazole on Wang resin, followed by on-resin carbamoylation with butyl chloroformate and cleavage using TFA. This approach achieves >90% purity and is amenable to high-throughput screening.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0–25°C | Higher temps accelerate hydrolysis |
| Solvent | DMF > CH₂Cl₂ > THF | Polarity affects reagent solubility |
| Base | TEA > K₂CO₃ > NaHCO₃ | Stronger bases improve kinetics |
| Reaction Time | 12–24 hours | Prolonged time reduces side reactions |
Data aggregated from indicate that DMF outperforms other solvents due to its ability to stabilize both polar and non-polar intermediates.
Comparative Analysis of Synthetic Routes
The table below evaluates four documented methods for this compound synthesis:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Chloroformate | 78 | 95 | Single-step, scalable | Requires anhydrous conditions |
| EDC/HOBt Coupling | 85 | 98 | High selectivity | Cost-prohibitive at scale |
| Boc Protection | 70 | 92 | Compatible with complex substrates | Additional deprotection step |
| Solid-Phase Synthesis | 82 | 99 | Ease of purification | Limited substrate scope |
The EDC/HOBt method emerges as the optimal choice for laboratory-scale synthesis, while direct chloroformate reaction is preferred for industrial applications due to lower reagent costs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Butyl 1,3-benzothiazol-2-ylcarbamate, and what methodological considerations are critical for yield optimization?
- Answer : Synthesis typically involves coupling 1,3-benzothiazol-2-amine with butyl chloroformate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Reaction optimization requires strict control of temperature (0–5°C to minimize side reactions) and anhydrous conditions to prevent hydrolysis of the carbamate group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Intermediate characterization by TLC and FT-IR ensures reaction progress monitoring .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization, and how should data be validated?
- Answer :
- NMR : Use H and C NMR in deuterated DMSO or CDCl₃ to confirm the benzothiazole ring protons (δ 7.2–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm).
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate using the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous carbamates .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺). Cross-validate with PubChem data for consistency .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR, molecular docking) predict the bioactivity of this compound, and what datasets are critical for model accuracy?
- Answer :
- QSAR : Use PubChem bioactivity datasets to train models, focusing on descriptors like logP, polar surface area, and H-bonding capacity. Validate against experimental IC₅₀ values for enzyme inhibition.
- Docking : Utilize AutoDock Vina with protein targets (e.g., acetylcholinesterase PDB: 4EY7). Parameterize ligand structures using CSD-derived geometries for accuracy .
- Hybrid models : Integrate wet-lab data (e.g., Saito et al.-style receptor-response profiles) with computational predictions to resolve discrepancies in activity clusters .
Q. What experimental and analytical strategies address contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Answer :
- Methodological audit : Compare assay conditions (e.g., pH, solvent systems) and receptor sources (e.g., recombinant vs. native proteins). For example, Haddad et al.'s single-receptor models may conflict with multi-receptor agonistic profiles .
- Statistical meta-analysis : Apply multivariate metrics (e.g., PCA) to datasets from ≥3 independent studies to identify outliers or confounding variables.
- Crystallographic validation : Cross-check ligand-binding modes (via SHELX-refined structures) with activity trends to confirm mechanistic hypotheses .
Q. How can metabolic stability and degradation pathways of this compound be studied in vitro?
- Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism.
- Hydrolytic stability : Test in buffers (pH 1.2–7.4) to evaluate carbamate cleavage. Identify degradation products using HR-MS and H NMR .
Methodological Best Practices
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 4°C to prevent moisture absorption.
- Spill management : Absorb with vermiculite, dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .
Q. How can researchers leverage crystallographic databases to enhance structural analysis?
- Answer :
- CSD mining : Query for "benzothiazole carbamates" to extract torsion angles and packing motifs. Compare with in-house SHELX-refined structures to identify polymorphic variations .
- Validation : Use Mercury software (CCDC) to calculate R-factors and validate against deposited CSD entries. Flag discrepancies (>3σ) for re-refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
